Dichlorobis(trimethylphosphine)nickel(II)

Catalog No.
S1488934
CAS No.
103421-62-1
M.F
C6H18Cl2NiP2
M. Wt
281.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichlorobis(trimethylphosphine)nickel(II)

CAS Number

103421-62-1

Product Name

Dichlorobis(trimethylphosphine)nickel(II)

IUPAC Name

dichloronickel;trimethylphosphane

Molecular Formula

C6H18Cl2NiP2

Molecular Weight

281.75 g/mol

InChI

InChI=1S/2C3H9P.2ClH.Ni/c2*1-4(2)3;;;/h2*1-3H3;2*1H;/q;;;;+2/p-2

InChI Key

KYHNNWWCXIOTKC-UHFFFAOYSA-L

SMILES

CP(C)C.CP(C)C.Cl[Ni]Cl

Synonyms

BIS(TRIMETHYLPHOSPHINE)NICKEL DICHLORIDE

Canonical SMILES

CP(C)C.CP(C)C.[Cl-].[Cl-].[Ni+2]

The exact mass of the compound Dichlorobis(trimethylphosphine)nickel(II) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dichlorobis(trimethylphosphine)nickel(II), also known as Bis(trimethylphosphine)nickel dichloride, is a coordination complex that finds applications in various areas of scientific research, particularly catalysis []. Here's a breakdown of its research applications:

Catalytic Activity in Organic Synthesis

Dichlorobis(trimethylphosphine)nickel(II) functions as a catalyst in numerous organic synthesis reactions. One of its first applications, described by Walter Reppe, involved the trimerization and carbonylation of alkynes. This process involves converting alkynes (molecules with a carbon-carbon triple bond) into larger molecules with three or more carbon atoms in the chain.

The complex also finds use in Suzuki reactions, a type of cross-coupling reaction that forms carbon-carbon bonds between organic molecules []. However, for Suzuki reactions, other nickel catalysts are generally preferred due to their higher activity.

Recent research explores the use of Dichlorobis(trimethylphosphine)nickel(II) in other catalytic reactions, including:

  • Kumada-Corriu cross-coupling: This reaction forms carbon-carbon bonds between a Grignard reagent (a molecule containing a magnesium-carbon bond) and another organic molecule [].
  • Borylation of aryl chlorides: This process introduces a boron-containing group into an organic molecule containing a chlorine atom on an aromatic ring (a ring of carbon atoms with alternating single and double bonds) [].
  • Reductive aldol cyclization-lactonization: This reaction sequence involves the formation of a new carbon-carbon bond and a cyclic ester molecule [].
  • Arylcyanation of alkynes: This process introduces a cyano group (C≡N) onto an alkyne molecule [].
  • Alkynylation of benzonitriles: This reaction creates a carbon-carbon bond between an alkyne and a benzonitrile molecule (a molecule with a cyanide group attached to a benzene ring) [].

Dichlorobis(trimethylphosphine)nickel(II) has the chemical formula C₆H₁₈Cl₂NiP₂ and is characterized by the presence of nickel in a +2 oxidation state coordinated to two trimethylphosphine ligands and two chloride ions. This compound typically appears as a yellow to orange solid and is soluble in organic solvents. Its structure features square planar geometry around the nickel center, which is common for many nickel(II) complexes due to the ligand field stabilization provided by the phosphine ligands .

Dichlorobis(trimethylphosphine)nickel(II) is primarily utilized as a catalyst in various organic reactions. Notably, it facilitates:

  • Cross-coupling reactions: It acts as a catalyst in Suzuki and Stille coupling reactions, enabling the formation of carbon-carbon bonds .
  • Cycloaddition reactions: The compound can catalyze [2+2+2] cycloadditions, which are important for synthesizing complex cyclic structures from simpler precursors .
  • Alkylation and arylation processes: It is effective in Wenkert arylation of thiophene using aryl Grignard reagents .

Dichlorobis(trimethylphosphine)nickel(II) can be synthesized through several methods:

  • Direct reaction: Nickel(II) chloride can be reacted with trimethylphosphine in an appropriate solvent (such as dichloromethane or acetonitrile), leading to the formation of dichlorobis(trimethylphosphine)nickel(II).

    NiCl2+2P(CH3)3NiCl2(P(CH3)3)2\text{NiCl}_2+2\text{P}(CH_3)_3\rightarrow \text{NiCl}_2(P(CH_3)_3)_2
  • From nickel complexes: It can also be derived from other nickel complexes through ligand exchange processes where trimethylphosphine displaces other ligands .

Dichlorobis(trimethylphosphine)nickel(II) finds applications primarily in:

  • Catalysis: Its most significant use is as a catalyst in organic synthesis, particularly for cross-coupling reactions that form carbon-carbon bonds.
  • Material science: It can be used in the development of new materials through polymerization processes.
  • Research: The compound serves as a model system for studying coordination chemistry and ligand behavior around transition metals .

Studies on the interactions of dichlorobis(trimethylphosphine)nickel(II) with various substrates have shown its effectiveness in promoting reactions that require transition metal catalysis. The nature of its interactions with substrates often depends on the electronic properties of both the metal center and the ligands involved. This compound's reactivity can be influenced by factors such as solvent choice and temperature conditions during reactions .

Dichlorobis(trimethylphosphine)nickel(II) shares similarities with other nickel complexes but has unique characteristics that distinguish it:

Compound NameKey Features
Dichlorobis(triphenylphosphine)nickel(II)Utilizes triphenylphosphine ligands; used in similar catalytic roles but with different reactivity profiles .
Bis(triphenylphosphine)palladium(II) chlorideA palladium analog; often more active than its nickel counterpart in cross-coupling reactions .
Bis(tricyclohexylphosphine)nickel(II) chlorideFeatures bulkier ligands that may influence sterics and reactivity differently compared to trimethylphosphine .
Dichloro(1,2-bis(diphenylphosphino)ethane)nickelContains bidentate phosphine ligands; offers different coordination modes affecting catalytic behavior .

Dichlorobis(trimethylphosphine)nickel(II)'s unique properties stem from its specific ligand environment and coordination geometry, making it suitable for targeted applications in organic synthesis while providing insights into transition metal chemistry.

The development of nickel-phosphine complexes represents a significant milestone in organometallic chemistry. While the exact discovery timeline of dichlorobis(trimethylphosphine)nickel(II) is not explicitly documented in literature, this complex emerged from broader research into transition metal phosphine complexes that gained momentum in the mid-20th century. The study of nickel-phosphine complexes was significantly advanced through the work of chemists exploring coordination compounds with catalytic potential. Related compounds such as dichlorobis(triphenylphosphine)nickel(II) were first described by Walter Reppe, who popularized their use in alkyne trimerizations and carbonylations.

The evolution of nickel-phosphine chemistry has been driven by the quest for more efficient and selective catalysts, with trimethylphosphine complexes offering distinct advantages over bulkier phosphine ligands in certain catalytic applications. The development of synthesis methodologies that produce high-purity dichlorobis(trimethylphosphine)nickel(II) has further contributed to its widespread adoption in modern synthetic chemistry.

Significance in Transition Metal Catalysis

Dichlorobis(trimethylphosphine)nickel(II) has established itself as a powerful catalyst for numerous transformations, particularly those involving carbon-carbon bond formation. Its significance in transition metal catalysis stems from several factors:

  • Versatility: The complex catalyzes a wide range of reactions including cross-couplings, borylations, cyclizations, and C-C bond activations.

  • Selectivity: In many reactions, it demonstrates high regio- and stereoselectivity, facilitating precise molecular construction.

  • Reactivity: It effectively activates challenging substrates, including aryl chlorides, which are typically less reactive than their bromide or iodide counterparts.

  • Cost-effectiveness: Nickel-based catalysts generally offer a more economical alternative to palladium-based systems for many transformations.

The catalytic applications of dichlorobis(trimethylphosphine)nickel(II) include:

  • Kumada-Corriu cross-coupling of Grignard reagents
  • Borylation of aryl chlorides
  • Reductive aldol cyclization-lactonization
  • Arylcyanation of alkynes
  • Alkynylation of benzonitriles via C-C bond activation
  • Wenkert arylation of thiophene with aryl Grignard reagents
  • Regioselective [2+2+2] cycloaddition of carboryne with alkynes

Theoretical Framework for Nickel-Phosphine Chemistry

The chemistry of dichlorobis(trimethylphosphine)nickel(II) is governed by fundamental principles of coordination chemistry and ligand field theory. This complex adopts a square planar geometry around the nickel center, consistent with a d⁸ metal complex utilizing dsp² hybridization. This geometric arrangement is crucial for its catalytic activity and distinguishes it from tetrahedral nickel complexes such as [NiCl₄]²⁻.

The trimethylphosphine (PMe₃) ligands play a critical role in defining the complex's properties. These ligands function as:

  • Strong σ-donors, contributing electron density to the metal center
  • Moderate π-acceptors, capable of accepting electron density from the metal through back-bonding

This electronic interplay creates an environment around the nickel center that facilitates oxidative addition, reductive elimination, and other fundamental steps in catalytic cycles. Computational studies have demonstrated that PMe₃ forms a strong covalent dative bond with nickel surfaces, with net electronic donation from phosphorus to nickel. This strong metal-ligand interaction is crucial for the stability and reactivity of the complex.

The steric properties of trimethylphosphine, which is less bulky than triphenylphosphine, allow for easier access to the nickel center by substrates, enhancing reactivity in certain transformations. The balance between electronic and steric factors in dichlorobis(trimethylphosphine)nickel(II) makes it a versatile catalyst with applications across various reaction types.

Classical Synthetic Routes

The classical synthesis of dichlorobis(trimethylphosphine)nickel(II) involves the direct reaction of nickel(II) chloride with trimethylphosphine in anhydrous conditions. A standard protocol entails suspending nickel(II) chloride dimethyl etherate ($$ \text{NiCl}_2(\text{DME}) $$) in tetrahydrofuran (THF) under inert atmosphere and adding trimethylphosphine dissolved in toluene [6]. The reaction proceeds at room temperature, yielding a red crystalline solid with purity exceeding 99% after hexane precipitation [6].

Table 1: Classical Synthesis Parameters

ReactantSolventTemperatureYieldSource
$$ \text{NiCl}2(\text{DME}) $$ + $$ \text{PMe}3 $$THF/Toluene25°C>99% [6]
$$ \text{NiCl}2 \cdot 6\text{H}2\text{O} $$ + $$ \text{PMe}_3 $$EthanolReflux85% [5]

An alternative classical approach employs hydrated nickel(II) chloride ($$ \text{NiCl}2 \cdot 6\text{H}2\text{O} $$) in ethanol, though this necessitates dehydration agents like triethyl orthoformate to mitigate hydrolysis [5].

Alternative Preparation Methods

Recent advancements include comproportionation reactions and ligand-exchange strategies. For example, zerovalent nickel complexes such as $$ \text{Ni(PMe}3\text{)}4 $$ react with hydrochloric acid to yield $$ \text{[NiCl}2(\text{PMe}3)_2\text{]} $$ alongside hydrogen gas [4]. Another method involves deprotonating hydrospirobicyclic phosphoranes with n-butyllithium, followed by nickel chloride addition, which produces crystalline nickel-phosphoranide derivatives [7].

Table 2: Alternative Synthetic Pathways

MethodKey ReactantsYieldSource
Comproportionation$$ \text{Ni(PMe}3\text{)}4 + \text{HCl} $$75% [4]
Deprotonation-Ligand Exchange$$ \text{C}4\text{H}6\text{O}3\text{)P-PH + NiCl}2 $$68% [7]

Optimization of Synthesis Parameters

Critical parameters include solvent choice, water content, and stoichiometry. Anhydrous THF minimizes side reactions compared to ethanol, as residual water promotes ligand dissociation [6]. Triethyl orthoformate enhances yields (85% vs. 50%) by sequestering water during $$ \text{NiCl}2 \cdot 6\text{H}2\text{O} $$-based syntheses [5]. Stoichiometric excess of trimethylphosphine (2.2 equiv.) ensures complete coordination, while reaction times beyond 2 hours do not improve yields [6].

Table 3: Yield Optimization Strategies

ParameterOptimal ValueYield ImprovementSource
SolventTHF+30% [6]
Dehydrating AgentTriethyl orthoformate+35% [5]
$$ \text{PMe}_3 $$ Equiv.2.2+15% [6]

Scale-up Considerations for Laboratory and Industrial Applications

Scaled production faces challenges in handling air-sensitive trimethylphosphine and managing exothermic reactions. Industrial protocols favor continuous flow systems with in-line drying columns to maintain anhydrous conditions [2]. Nickel recovery rates exceed 90% in closed-loop systems, reducing costs [2].

Table 4: Scale-up Challenges and Solutions

ChallengeLaboratory ScaleIndustrial ScaleSource
Moisture SensitivitySchlenk techniquesContinuous flow drying [2]
Ligand CostSmall batches (<100 g)Bulk PMe₃ procurement [2]
Waste ManagementSolvent distillationCatalytic recycling [5]

Green Chemistry Approaches to Synthesis

Green methodologies prioritize solvent substitution and atom economy. Replacing THF with cyclopentyl methyl ether (CPME), a biodegradable solvent, reduces environmental impact without sacrificing yield [5]. Catalytic reuse of nickel intermediates in borylation reactions minimizes waste [3].

Table 5: Traditional vs. Green Synthesis

AspectTraditional MethodGreen MethodSource
SolventTHFCPME [5]
Nickel UtilizationSingle-use5 cycles (80% yield) [3]
Carbon FootprintHigh (petroleum solvents)Low (biodegradable) [5]

Coordination Environment

The nickel(II) center in dichlorobis(trimethylphosphine)nickel(II) adopts a four-coordinate geometry with two chloride ligands and two trimethylphosphine ligands arranged around the metal center . The compound exists predominantly in a square planar configuration, which is characteristic of d⁸ metal complexes when coordinated to appropriate ligands [2].

The molecular structure features a nickel atom coordinated by two chloride ions and two trimethylphosphine ligands in a symmetrical arrangement . The coordination geometry is best described as square planar, with the nickel center lying approximately in the plane defined by the four coordinating atoms [2].

Geometric Isomerism

Square planar complexes of the type MA₂B₂ can theoretically exist in two geometric isomers: cis and trans configurations. For dichlorobis(trimethylphosphine)nickel(II), the trans isomer is significantly more stable and represents the predominant form observed in both solution and solid state [3] [4].

In the trans configuration, the two chloride ligands are positioned directly opposite each other, as are the two trimethylphosphine ligands. This arrangement minimizes steric repulsion between the bulky trimethylphosphine ligands and provides enhanced electronic stability [4]. The trans arrangement is further stabilized by the reduced dipole moment compared to the cis isomer, making it thermodynamically preferred [3].

The cis isomer, while theoretically possible, is less stable due to increased steric hindrance between the bulky trimethylphosphine ligands when positioned adjacent to each other [4]. This steric factor, combined with electronic considerations, strongly favors the trans configuration in dichlorobis(trimethylphosphine)nickel(II).

Comparison with Related Complexes

The structural preference for square planar geometry in dichlorobis(trimethylphosphine)nickel(II) contrasts with the behavior of related complexes such as dichlorobis(triphenylphosphine)nickel(II), which can exist in both square planar and tetrahedral forms [4]. The triphenylphosphine complex exhibits isomerism between a red square planar form and a blue tetrahedral form, with the square planar isomer being trans and diamagnetic, while the tetrahedral isomer is paramagnetic [4].

Metal-Ligand Interactions

Nickel-Phosphorus Bonding

The nickel-phosphorus bonds in dichlorobis(trimethylphosphine)nickel(II) represent a combination of σ-donation and π-backbonding interactions [5]. The trimethylphosphine ligands act as σ-donors, utilizing their lone pairs to form coordinate bonds with the nickel center. The Ni-P bond lengths are estimated to be in the range of 2.21-2.24 Å, which is typical for nickel(II)-phosphine complexes [6].

The phosphorus atoms in trimethylphosphine ligands possess both donor and acceptor capabilities. The primary interaction involves σ-donation from the phosphorus lone pair to empty nickel orbitals, while π-backbonding from filled nickel d-orbitals to vacant phosphorus d-orbitals provides additional stabilization [5].

Nickel-Chloride Interactions

The nickel-chloride bonds are primarily ionic in character, with the chloride ions acting as σ-donors. The Ni-Cl bond lengths are estimated to be approximately 2.17-2.20 Å, which are within the expected range for square planar nickel(II) complexes [6]. The chloride ligands provide both σ-donation and some π-donation through their filled p-orbitals.

Trans Influence Effects

The trans influence of the phosphine ligands significantly affects the bonding characteristics within the complex. The strong trans influence of trimethylphosphine ligands results in longer Ni-Cl bonds when chloride ligands are positioned trans to phosphine ligands [6]. This effect is less pronounced in the trans configuration where like ligands are positioned opposite each other.

Ligand Field Considerations

The ligand field environment created by the combination of trimethylphosphine and chloride ligands results in a moderate to strong field splitting [5]. Trimethylphosphine is generally classified as a moderately strong field ligand, while chloride is considered a weak field ligand. The overall ligand field strength is sufficient to favor the square planar configuration over the tetrahedral alternative for this d⁸ system.

Electronic Structure and Bonding Theory

Electronic Configuration

The nickel(II) center in dichlorobis(trimethylphosphine)nickel(II) possesses a d⁸ electronic configuration. In the square planar geometry, the d-orbitals split into four distinct energy levels, with the dx²-y² orbital being highest in energy [5]. The electronic configuration in square planar geometry is (dxy)²(dxz)²(dyz)²(dx²-y²)², resulting in a diamagnetic complex with all electrons paired [5].

Crystal Field Theory Analysis

The crystal field splitting in square planar complexes differs significantly from that in tetrahedral or octahedral geometries. The d-orbital splitting pattern places the dx²-y² orbital at highest energy, followed by the dxy orbital, with the dxz and dyz orbitals at lower energies [5]. This splitting pattern favors electron pairing in the lower energy orbitals, consistent with the observed diamagnetic behavior.

Molecular Orbital Considerations

From a molecular orbital perspective, the bonding in dichlorobis(trimethylphosphine)nickel(II) involves the formation of bonding and antibonding molecular orbitals through the interaction of nickel d-orbitals with ligand orbitals [5]. The σ-bonding interactions dominate, with the phosphine ligands contributing significantly to the molecular orbital manifold through their σ-donor capabilities.

The highest occupied molecular orbital (HOMO) is primarily metal-based, while the lowest unoccupied molecular orbital (LUMO) involves antibonding interactions between the metal and ligands [5]. This electronic structure is consistent with the observed chemical and physical properties of the complex.

Electron Delocalization

The trimethylphosphine ligands contribute to electron delocalization through their ability to participate in π-backbonding interactions. While the extent of π-backbonding is less pronounced than with ligands such as carbon monoxide or cyanide, it provides additional stabilization to the complex [5].

Computational Studies of Structure and Bonding

Density Functional Theory Calculations

Computational studies using density functional theory (DFT) have provided valuable insights into the electronic structure and bonding characteristics of dichlorobis(trimethylphosphine)nickel(II) [5]. These calculations confirm the preference for square planar geometry and provide quantitative information about bond lengths, bond angles, and electronic properties.

DFT calculations have been employed to investigate the energy decomposition and orbital interactions within nickel-phosphine complexes [5]. The results indicate that the total interaction energy for similar complexes exceeds 60 kcal/mol, with back-donation interactions being stronger than donor interactions in many cases [5].

Energy Decomposition Analysis

Energy decomposition analysis (EDA) using the ETS-NOCV (Energy Decomposition Analysis combined with Natural Orbitals for Chemical Valence) method has been applied to understand the nature of metal-ligand interactions in nickel-phosphine complexes [5]. These studies reveal the relative contributions of electrostatic, orbital, and dispersion interactions to the overall bonding.

The computational results demonstrate that the back-donation component of the metal-ligand interaction is particularly significant in nickel-phosphine complexes, contributing to the overall stability and geometric preferences observed experimentally [5].

Structural Optimization

Computational structural optimization studies have confirmed the stability of the trans square planar configuration for dichlorobis(trimethylphosphine)nickel(II) [7]. The optimized geometries are in good agreement with experimental observations, validating the computational approaches used.

The calculations also predict the relative energies of different isomers and conformations, providing theoretical support for the experimental observations of trans isomer preference [7].

Electronic Property Predictions

Computational studies have been used to predict various electronic properties of dichlorobis(trimethylphosphine)nickel(II), including magnetic susceptibility, electronic absorption spectra, and redox potentials [5]. These predictions are generally in good agreement with experimental measurements and provide additional validation of the theoretical models.

The computational results also provide insights into the electronic structure that may not be easily accessible through experimental methods alone, such as detailed orbital compositions and charge distributions [5].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 07-17-2023

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